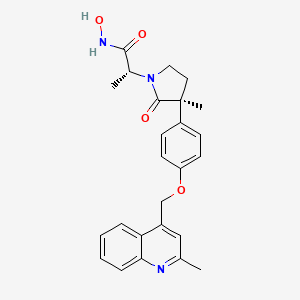

IK-862

Description

Propriétés

Numéro CAS |

478911-60-3 |

|---|---|

Formule moléculaire |

C25H27N3O4 |

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

(2R)-N-hydroxy-2-[(3S)-3-methyl-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]propanamide |

InChI |

InChI=1S/C25H27N3O4/c1-16-14-18(21-6-4-5-7-22(21)26-16)15-32-20-10-8-19(9-11-20)25(3)12-13-28(24(25)30)17(2)23(29)27-31/h4-11,14,17,31H,12-13,15H2,1-3H3,(H,27,29)/t17-,25+/m1/s1 |

Clé InChI |

YDMIPBHQKFOFQW-NSYGIPOTSA-N |

SMILES isomérique |

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](C)C(=O)NO)C |

SMILES canonique |

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(C)C(=O)NO)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

IK-862; IK 862; IK862. |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Selective TACE Inhibitors, Featuring IK-862

Disclaimer: While IK-862 is recognized as a selective TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibitor, specific quantitative data, detailed experimental protocols, and dedicated study results for this compound are not publicly available in peer-reviewed literature as of the current date.[1][2][3] This guide will, therefore, provide a comprehensive overview of the mechanism of action of selective TACE inhibitors as a class, which represents the presumed mechanism for this compound. All data and protocols are presented as representative examples for this class of inhibitors.

Executive Summary

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical cell-surface protease responsible for the shedding of the ectodomains of numerous membrane-bound proteins.[4][5] Its most prominent substrate is the precursor form of Tumor Necrosis Factor-α (pro-TNF-α), a potent pro-inflammatory cytokine.[3][6] The proteolytic cleavage by TACE releases the soluble, active form of TNF-α, which plays a central role in inflammatory diseases and cancer.[6][7] Selective TACE inhibitors, such as this compound, are therapeutic agents designed to specifically block the catalytic activity of TACE, thereby preventing the release of soluble TNF-α and other TACE substrates, which can modulate inflammatory responses and signaling pathways implicated in various pathologies.[1][7]

TACE (ADAM17) and Its Role in Cellular Signaling

TACE is a zinc-dependent metalloprotease that is broadly expressed across various cell types.[4] It functions as a "molecular scissors," cleaving the extracellular domains of a wide array of transmembrane proteins. This shedding process is a key mechanism for regulating the activity of these proteins. Beyond pro-TNF-α, other significant substrates of TACE include:

-

Epidermal Growth Factor Receptor (EGFR) ligands: such as Transforming Growth Factor-α (TGF-α) and Amphiregulin.[2][5]

-

Other cytokine and growth factor receptors: including TNF receptors I and II (TNF-RI and TNF-RII).[2][4]

-

Cell adhesion molecules: like L-selectin.[5]

-

Signaling molecules: such as components of the Notch signaling pathway.[2][5]

The diverse range of substrates highlights the complexity of TACE's biological functions and the potential for broad therapeutic effects, as well as the need for highly selective inhibitors to minimize off-target effects.[7]

Core Mechanism of Action of Selective TACE Inhibitors

The primary mechanism of action for selective TACE inhibitors like this compound is the direct blockade of the TACE catalytic site.[1] Small molecule inhibitors typically interact with the zinc ion and surrounding binding pockets within the catalytic cleft of the enzyme.[7] This prevents the binding and subsequent cleavage of TACE substrates.

The direct consequences of TACE inhibition include:

-

Reduced levels of soluble TNF-α: By preventing the cleavage of membrane-bound pro-TNF-α, TACE inhibitors decrease the concentration of the soluble, active cytokine in the extracellular environment.[3][6]

-

Accumulation of membrane-bound precursors: The inhibition of shedding leads to an accumulation of the full-length precursor proteins on the cell surface.[3]

-

Modulation of downstream signaling: By blocking the release of soluble signaling molecules and the shedding of receptors, TACE inhibitors can profoundly impact downstream pathways such as the MAP kinase and Notch signaling pathways.[2][5]

References

- 1. Molecular basis for the mechanism of action of an anti-TACE antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biology of TACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM17 - Wikipedia [en.wikipedia.org]

- 6. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic TACE Inhibitor IK-862: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

IK-862 , a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, has been identified as a compound of interest in the field of oncology. Developed by Incyte, this small molecule, with the chemical name (2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide, has been investigated for its potential therapeutic applications. This technical guide synthesizes the currently available public information on this compound, focusing on its discovery, mechanism of action, and development.

Core Compound Data

A summary of the fundamental properties of this compound is presented below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | (2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide |

| Molecular Formula | C₂₅H₂₇N₃O₄ |

| Molecular Weight | 433.5 g/mol |

| Target | Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) |

| Developer | Incyte Corporation |

| Therapeutic Area | Oncology |

| Mechanism of Action | Inhibition of angiogenesis |

Discovery and Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not publicly available, the general process for creating such a complex small molecule can be inferred. The synthesis likely involves a multi-step approach focused on the construction of the core pyrrolidinone scaffold, followed by the strategic addition of functional groups to achieve the final, biologically active compound. A generalized synthetic workflow would include:

-

Framework Construction: Building the basic heterocyclic structure of the molecule.

-

Functionalization: Introducing key chemical moieties through substitution reactions to enhance the molecule's binding affinity and specificity for the TACE enzyme.

-

Purification: Employing techniques such as chromatography and crystallization to isolate and purify the final this compound compound to a high degree of purity, suitable for preclinical and clinical evaluation.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of TACE. TACE is a key enzyme responsible for the shedding of the ectodomain of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound is believed to exert its anti-cancer effects primarily through the inhibition of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

The proposed mechanism of action involves the disruption of signaling pathways that promote endothelial cell proliferation and migration. A simplified representation of this signaling pathway is illustrated below.

Caption: this compound inhibits TACE, preventing the release of soluble TNF-α and subsequent pro-angiogenic signaling.

Preclinical and Clinical Development

Publicly accessible, detailed quantitative data from preclinical studies, such as IC₅₀ values against TACE and other metalloproteinases, or in-vivo efficacy data from animal models, are not available for a compound explicitly identified as this compound. It has been reported that this compound, as an oral ADAM inhibitor, was advanced by Incyte into Phase 1/2 clinical trials for cancer. However, specific results or the current status of these trials under the "this compound" designation are not found in the public domain.

Conclusion

This compound is a selective TACE inhibitor with a potential therapeutic role in oncology through the inhibition of angiogenesis. While its chemical identity is known, a comprehensive, in-depth technical guide with detailed experimental protocols, quantitative preclinical data, and clinical trial results is not possible to construct based on the currently available public information. The designation "this compound" may be an internal development code, with the detailed scientific data potentially published under a different identifier or remaining proprietary. Further disclosure from the developing company would be necessary to provide a more complete understanding of the discovery and development of this compound.

Unraveling the Functional Profile of IM862: A Technical Overview

Note to the reader: The initial query for "IK-862" yielded limited specific data beyond its classification as a selective TACE (TNF-alpha converting enzyme) inhibitor by chemical suppliers. However, a significant body of research exists for a similarly named compound, IM862 , a dipeptide with well-documented anti-angiogenic properties. This guide will focus on IM862, as it is likely the intended subject of the in-depth technical inquiry.

IM862 is a synthetic dipeptide, L-glutamyl-L-tryptophan, originally isolated from the bovine thymus.[1][2] It has been investigated for its anti-tumor and immunomodulatory effects, primarily in the context of AIDS-related Kaposi's sarcoma and recurrent ovarian cancer.[1][3][4] The core function of IM862 revolves around its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][5]

Mechanism of Action

The precise molecular mechanism of IM862 is not fully elucidated, but preclinical and clinical studies have pointed towards a multi-faceted approach to its anti-angiogenic and anti-tumor activity.[1] The primary proposed mechanisms include:

-

Inhibition of Vascular Endothelial Growth Factor (VEGF) Production: IM862 has been shown to inhibit the production of VEGF, a potent signaling protein that stimulates the formation of blood vessels.[2][5] By reducing VEGF levels, IM862 can effectively starve tumors of the blood supply they need to grow.

-

Enhancement of Natural Killer (NK) Cell Function: IM862 has demonstrated the ability to modulate and activate Natural Killer (NK) cells.[2][5] NK cells are a type of cytotoxic lymphocyte that plays a crucial role in the innate immune system's defense against tumors and virally infected cells. By boosting NK cell activity, IM862 may contribute to direct tumor cell lysis.

The interplay of these two mechanisms suggests that IM862 not only directly hinders tumor vascularization but also enhances the body's own immune response against cancerous cells.

Caption: Proposed mechanism of action for IM862.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of IM862 in patients with AIDS-related Kaposi's Sarcoma (AIDS-KS).

Table 1: Phase II Study of IM862 in AIDS-KS - Patient Characteristics [3]

| Characteristic | Value |

| Number of Patients | 44 (42 male, 2 female) |

| Median Age (years) | 38 (range, 22-53) |

| >50 Mucocutaneous Lesions | 21 (47%) |

| Lymphedema | 14 (32%) |

| Prior Systemic Chemotherapy | 33 (75%) |

| CD4+ Lymphocyte Count ≤200/mm³ | 24 (55%) |

| Concurrent Protease Inhibitor(s) | 39 (89%) |

Table 2: Phase II Study of IM862 in AIDS-KS - Efficacy [3]

| Response | Number of Patients (%) | Median Time to Response (weeks) | Median Duration of Response (weeks) |

| Major Response | 16 (36%) | 6 (range, 3-26) | 33+ (range, 12+ - 95+) |

| Complete Response | 5 (11%) | ||

| Partial Response | 11 (25%) | ||

| Stable Disease | 21 (48%) | - | 7 to 72+ |

Table 3: Phase III Study of IM862 in AIDS-KS - Efficacy [1][6]

| Outcome | IM862 (n=104) | Placebo (n=98) | P-value |

| Response Rate | 23% (95% CI, 15-32%) | 21% (95% CI, 14-31%) | 0.46 |

| Median Time to Response (weeks) | 8.5 | 14 | 0.024 |

| Median Time to Progression (weeks) | 16 (95% CI, 13-27) | 35 (95% CI, 26-114) | 0.012 |

Note: The Phase III trial did not show a significant difference in the primary endpoint of response rate compared to placebo. However, it did show a shorter time to response and a surprisingly shorter time to progression in the IM862 arm. The authors suggest that the potent effect of highly active antiretroviral therapy (HAART) may have confounded the results.[1][6]

Experimental Protocols

-

Study Design: A phase II, open-label, randomized study.

-

Patient Population: Patients with biopsy-proven AIDS-KS with at least five measurable lesions. Patients with visceral involvement were excluded. Key inclusion criteria included an absolute granulocyte count >1,000/mm³, platelet count >75,000/mm³, bilirubin ≤1.5 mg/dL, and serum creatinine less than 1.5 times the upper limit of normal. Prior systemic chemotherapy had to be discontinued at least 4 weeks before starting IM862.

-

Treatment Regimen: Patients were randomized to two dosing schedules of IM862 administered as intranasal drops at a dose of 5 mg:

-

Schedule 1: 5 days of therapy followed by 5 days off (n=18).

-

Schedule 2: Every other day dosing (n=26). Treatment was continued in repeated cycles until disease progression or unacceptable toxicity.

-

-

Monitoring and Efficacy Assessment: Patients were monitored for response and toxicity every 2 weeks for the first 8 weeks and then monthly. After 90 days, patients with stable disease or better could continue on the same regimen with monthly follow-ups. Mucocutaneous response was evaluated using the AIDS Clinical Trials Group (ACTG) criteria.

-

Study Design: A 24-week, randomized, double-blinded, placebo-controlled phase III trial.

-

Patient Population: 202 HIV-positive patients with AIDS-KS.

-

Treatment Plan:

-

IM862 was self-administered intranasally at a dose of 5 mg in 0.7 mL of diluent every other day for 24 weeks or until disease progression.

-

The placebo group received the diluent vehicle.

-

Concurrent use of antiretroviral agents and prophylaxis against opportunistic infections was required.

-

-

Follow-up and Crossover:

-

Responders could continue blinded treatment for an additional 6 months.

-

At 6 months, patients with stable disease were unblinded. Those in the placebo group were offered IM862 at 5 mg every other day. Those already on IM862 were offered 5 mg every other day or 10 mg three times a day.

-

Caption: Generalized workflow for the Phase III IM862 clinical trial.

Toxicity and Safety Profile

Across the clinical trials, IM862 was generally well-tolerated.[2][3] Reported adverse effects were mild and transient, and included:[3]

-

Headache

-

Fatigue

-

Tingling

-

Nausea

Importantly, no hematologic adverse effects attributed to the treatment were reported.[3]

References

- 1. ascopubs.org [ascopubs.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Results of a randomized study of IM862 nasal solution in the treatment of AIDS-related Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Angiogenesis inhibitor IM862 is ineffective against AIDS-Kaposi's sarcoma in a phase III trial, but demonstrates sustained, potent effect of highly active antiretroviral therapy: from the AIDS Malignancy Consortium and IM862 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: IK-862 Target Protein Binding Affinity

Disclaimer: Publicly available scientific literature and patent databases do not contain specific quantitative binding affinity data or detailed experimental protocols for the compound designated IK-862. This guide will therefore focus on a closely related, well-characterized, and potent selective TACE inhibitor, referred to as Compound 18 in the primary literature, which shares a key structural motif with the "IK" series of inhibitors. The data and methodologies presented herein are representative of how a selective TACE inhibitor like this compound is evaluated and are based on the findings for this surrogate compound.

Executive Summary

This technical guide provides a comprehensive overview of the target protein binding affinity and relevant experimental protocols for a representative selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. Inhibition of TACE is a key therapeutic strategy for a range of inflammatory diseases. This document details the binding potency and selectivity of a representative inhibitor and outlines the methodologies used for its characterization.

Target Protein: TACE (ADAM17)

The primary molecular target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), a member of the ADAM family of metalloproteinases. TACE plays a crucial role in the shedding of various cell surface proteins, most notably pro-TNF-α. The inhibition of TACE's catalytic activity prevents the release of soluble TNF-α, thereby mitigating the downstream inflammatory signaling cascade.

Quantitative Binding Affinity Data

The binding affinity of the representative TACE inhibitor was determined using enzymatic assays and a whole blood assay to assess cellular potency. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | IC50 (nM) | Selectivity vs. TACE |

| TACE (porcine) | 0.4 | - |

| MMP-1 (Collagenase 1) | >10,000 | >25,000-fold |

| MMP-2 (Gelatinase A) | 2,400 | 6,000-fold |

| MMP-3 (Stromelysin 1) | >10,000 | >25,000-fold |

| MMP-7 (Matrilysin) | 1,400 | 3,500-fold |

| MMP-8 (Collagenase 2) | 1,200 | 3,000-fold |

| MMP-9 (Gelatinase B) | 2,700 | 6,750-fold |

| MMP-13 (Collagenase 3) | 110 | 275-fold |

| MMP-14 (MT1-MMP) | 5,100 | 12,750-fold |

Human Whole Blood Assay (LPS-stimulated TNF-α production)

| Assay | IC50 (nM) |

| TNF-α Release | 14 |

Experimental Protocols

Recombinant TACE Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the activity of purified, recombinant TACE.

Methodology:

-

Enzyme Activation: Recombinant porcine TACE is activated with 1 mM 4-aminophenylmercuric acetate (APMA) in assay buffer (25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35) for 1 hour at 37°C.

-

Inhibitor Preparation: The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

-

Incubation: The activated TACE enzyme is incubated with the test compound for 10 minutes at room temperature.

-

Substrate Addition: The fluorescent peptide substrate, (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH₂, is added to initiate the reaction.

-

Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence (excitation at 328 nm, emission at 393 nm) over time using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Human Whole Blood Assay for TNF-α Production

This assay measures the potency of an inhibitor in a more physiologically relevant cellular environment by assessing its ability to block TNF-α production in human whole blood.

Methodology:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

-

Compound Incubation: The test compound, serially diluted in DMSO, is added to the whole blood and pre-incubated for 30 minutes at 37°C.

-

Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to a final concentration of 100 ng/mL to stimulate the production and release of TNF-α.

-

Incubation: The stimulated blood is incubated for 4 hours at 37°C.

-

Plasma Separation: The samples are centrifuged to separate the plasma.

-

TNF-α Quantification: The concentration of TNF-α in the plasma is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 values are calculated from the dose-response curve of TNF-α inhibition.

Visualizations

TACE Signaling Pathway

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.

Experimental Workflow for TACE Enzymatic Assay

Caption: Workflow for the in vitro TACE enzymatic inhibition assay.

An In-depth Technical Guide on the Selectivity Profile of ADAM17 Inhibitors

Disclaimer: Information regarding a specific compound designated "IK-862" is not available in the public domain. This guide provides a comprehensive overview of the selectivity profile of representative and well-characterized inhibitors of ADAM17 (also known as TACE), a key therapeutic target in inflammation and cancer. The data and methodologies presented herein are compiled from publicly available research on established ADAM17 inhibitors and are intended to serve as a technical reference for researchers, scientists, and drug development professionals.

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the processing of numerous cell surface proteins. Its substrates include pro-inflammatory cytokines like TNF-α, cytokine receptors such as the Interleukin-6 receptor (IL-6R), and ligands for the Epidermal Growth Factor Receptor (EGFR).[1][2] Due to its central role in these signaling pathways, ADAM17 is a prime target for therapeutic intervention in a range of diseases, including rheumatoid arthritis and various cancers.[3]

A significant challenge in the development of ADAM17 inhibitors is achieving selectivity over other members of the ADAM family, particularly ADAM10, which shares structural homology.[2] Off-target inhibition can lead to undesirable side effects, underscoring the importance of a thorough understanding and rigorous assessment of an inhibitor's selectivity profile.[3] This guide provides an in-depth look at the selectivity of representative ADAM17 inhibitors, the experimental protocols used to determine this selectivity, and the key signaling pathways regulated by ADAM17.

Data Presentation: Selectivity of Representative ADAM17 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of several representative small-molecule inhibitors against ADAM17 and other ADAMs, demonstrating varying degrees of selectivity. A higher selectivity ratio (IC50 for off-target / IC50 for ADAM17) indicates greater selectivity for ADAM17.

| Inhibitor Name | ADAM17 IC50 (nM) | ADAM10 IC50 (nM) | ADAM8 IC50 (nM) | Other MMPs IC50 (nM) | Selectivity (ADAM10/ADAM17) |

| KP-457 | 11.1[4] | 748[4] | - | MMP2 (717), MMP3 (9760), MMP8 (2200), MMP9 (5410), MMP13 (930), MMP14 (2140)[4] | ~67 |

| GW280264X | 8.0[5] | 11.5[5] | Inhibits ADAM8[6] | - | ~1.4 |

| GI254023X | 541[7] | 5.3[7] | No inhibition[6] | - | ~0.01 (ADAM10 selective) |

| TMI-1 | 8.4 | - | - | MMP1 (6.6), MMP2 (4.7), MMP9 (12), MMP13 (3) | - |

| Aderbasib (INCB7839) | Potent inhibitor[8] | Potent inhibitor[8] | - | - | Dual inhibitor[3] |

Experimental Protocols

A crucial aspect of characterizing any novel inhibitor is the use of robust and reproducible experimental protocols. Below is a detailed methodology for a common in vitro enzymatic assay used to determine the selectivity profile of an ADAM17 inhibitor.

In Vitro Fluorogenic Substrate Assay for ADAM Selectivity

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ADAM17 and other ADAM family members.

1. Materials and Reagents:

-

Recombinant human ADAM enzymes (e.g., ADAM17, ADAM10, ADAM8)

-

Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 or a more selective substrate like PEPDAB014)[9][10]

-

Assay Buffer: 25 mM Tris, pH 8.0-9.0, containing 2.5 µM ZnCl2 and 0.005% Brij-35.[10] (Note: Avoid salts like CaCl2 and NaCl as they can inhibit TACE activity).[10]

-

Test inhibitor compound, dissolved in DMSO.

-

96-well black microplates.

-

Fluorescent plate reader.

2. Procedure:

-

Enzyme Preparation:

-

Thaw the recombinant ADAM enzymes on ice.

-

Dilute each enzyme to its optimal working concentration in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

-

Inhibitor Preparation:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

-

Add 25 µL of the diluted inhibitor solution or vehicle control (Assay Buffer with DMSO) to the respective wells.

-

Include "no enzyme" controls (substrate only) for background fluorescence correction.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-warmed to 37°C). The final substrate concentration should be at or below its Km value for the respective enzyme.

-

Immediately place the plate in a fluorescent plate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode. Use excitation and emission wavelengths appropriate for the fluorophore/quencher pair of the substrate (e.g., Ex/Em = 320/405 nm or 485/530 nm).[9][10]

-

3. Data Analysis:

-

Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Repeat the assay for each ADAM family member to be tested in the selectivity panel.

Mandatory Visualizations

ADAM17 Signaling Pathway

ADAM17 is a key sheddase that cleaves and releases the ectodomains of a variety of transmembrane proteins, thereby activating downstream signaling pathways. This diagram illustrates the central role of ADAM17 in processing key substrates like TNF-α, IL-6R, and EGFR ligands, which in turn regulate inflammation, cell proliferation, and survival.

Caption: ADAM17-mediated signaling pathways.

Experimental Workflow for ADAM Inhibitor Selectivity Profiling

This diagram outlines the logical progression of experiments to comprehensively determine the selectivity profile of a candidate inhibitor against a panel of ADAM metalloproteases.

Caption: Workflow for ADAM inhibitor selectivity profiling.

References

- 1. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADAM10 and ADAM17 proteases mediate proinflammatory cytokine-induced and constitutive cleavage of endomucin from the endothelial surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biozyme-inc.com [biozyme-inc.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

In Vitro Characterization of the TACE Inhibitor IK-862: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of IK-862, a selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Given that specific quantitative data for this compound is not extensively published in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats that are standard in the field for characterizing such an inhibitor. The methodologies described herein are representative of the workflows used to determine the potency, selectivity, and cellular activity of novel TACE inhibitors.

Introduction to this compound and its Target: TACE (ADAM17)

This compound is a selective inhibitor targeting TACE (ADAM17)[1][2]. TACE is a membrane-bound zinc-dependent metalloproteinase that plays a crucial role in the shedding of the extracellular domains of various membrane-anchored proteins. One of its most significant substrates is the pro-inflammatory cytokine Tumor Necrosis Factor-α (pro-TNF-α). The cleavage of membrane-bound pro-TNF-α by TACE releases the soluble, active form of TNF-α, a key mediator of inflammation.[3]

The dysregulation of TACE activity is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer progression.[3][4] This makes TACE a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. Selective inhibitors like this compound are valuable tools for studying the biological functions of TACE and represent potential starting points for drug discovery programs. The in vitro characterization of such inhibitors is a critical first step in their evaluation.

TACE-Mediated Signaling Pathway

TACE is a central regulator of TNF-α signaling. By converting the inactive membrane-bound precursor to its active soluble form, TACE initiates a signaling cascade that can lead to a variety of cellular responses, including inflammation, proliferation, and apoptosis. The pathway, as depicted below, is a primary target for inhibitors of TACE.

Quantitative Data Presentation

The following tables represent the standard format for summarizing the in vitro activity of a TACE inhibitor.

Table 1: Enzymatic Inhibition

| Inhibitor | Target Enzyme | IC50 (nM) |

| This compound | Human TACE | Value |

| Control | Human TACE | Value |

IC50: The half-maximal inhibitory concentration.

Table 2: Cellular Activity

| Inhibitor | Cell Line | Assay | EC50 (nM) |

| This compound | THP-1 (human monocytic) | TNF-α Release | Value |

| Control | THP-1 (human monocytic) | TNF-α Release | Value |

EC50: The half-maximal effective concentration.

Table 3: Selectivity Profile

| Inhibitor | TACE (ADAM17) IC50 (nM) | ADAM10 IC50 (nM) | MMP-1 IC50 (nM) | MMP-9 IC50 (nM) |

| This compound | Value | Value | Value | Value |

| Control | Value | Value | Value | Value |

A higher IC50 value indicates lower potency against the off-target enzyme, signifying greater selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments used to characterize a TACE inhibitor.

TACE Enzyme Inhibition Assay (Fluorogenic)

This assay quantifies the ability of an inhibitor to block the proteolytic activity of recombinant TACE against a synthetic fluorogenic substrate.

Methodology:

-

Reagents and Materials:

-

Recombinant human TACE/ADAM17 catalytic domain.

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2).

-

Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% (v/v) Brij-35.

-

This compound and control compounds, serially diluted in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).

-

-

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution series in DMSO to create a range of inhibitor concentrations.

-

In the 384-well plate, add 1 µL of the diluted inhibitor solution or DMSO (for control wells) to each well.

-

Add 25 µL of recombinant human TACE (at a final concentration of ~0.5 nM) diluted in Assay Buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of ~10 µM) diluted in Assay Buffer.

-

Immediately begin monitoring the increase in fluorescence over time (kinetic read) at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based TNF-α Release Assay

This assay measures the ability of an inhibitor to block TACE-mediated shedding of TNF-α from stimulated cells, providing a measure of its activity in a more physiological context.

Methodology:

-

Reagents and Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Stimulant: Lipopolysaccharide (LPS).

-

This compound and control compounds, serially diluted in culture medium.

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

-

-

Procedure:

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, if required by the specific cell line protocol.

-

Wash the cells and replace the medium with fresh, serum-free medium.

-

Add various concentrations of this compound or control compound to the wells and pre-incubate for 1 hour at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well for analysis.

-

-

Data Analysis:

-

Quantify the concentration of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated, vehicle-treated control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

-

Conclusion

The in vitro characterization of a TACE inhibitor such as this compound is a multi-faceted process that requires rigorous biochemical and cell-based evaluation. By determining its potency in enzymatic and cellular assays and assessing its selectivity against related proteases, researchers can build a comprehensive profile of the inhibitor's activity. The protocols and data presentation formats outlined in this guide provide a robust framework for the initial characterization of novel TACE inhibitors, a critical step toward understanding their therapeutic potential.

References

IK-862: A Deep Dive into the Selective TACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

IK-862 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). As a key enzyme in the inflammatory cascade, TACE is responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, this compound effectively blocks the release of TNF-α, a critical mediator in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and drug development efforts.

Core Chemical Properties

This compound is a small molecule with the following fundamental properties:

| Property | Value |

| Molecular Formula | C₂₅H₂₇N₃O₄ |

| Molecular Weight | 433.50 g/mol |

| CAS Number | 478911-60-3 |

Chemical Structure and Nomenclature

A definitive 2D chemical structure, IUPAC name, and a complete SMILES string for this compound are not publicly available in the reviewed literature. Further investigation into proprietary databases or direct contact with the originating researchers may be necessary to obtain this detailed structural information.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through the selective inhibition of TACE. This action directly impacts the TNF-α signaling pathway, a cornerstone of the inflammatory response.

TACE-Mediated TNF-α Release and Downstream Signaling:

Figure 1: this compound Inhibition of the TACE Signaling Pathway. This diagram illustrates how this compound blocks the TACE-mediated cleavage of pro-TNF-α, thereby preventing the release of soluble TNF-α and inhibiting downstream inflammatory and apoptotic signaling.

The inhibition of TACE by this compound leads to a reduction in circulating soluble TNF-α. This, in turn, prevents the activation of TNF receptors (TNFR1 and TNFR2) on target cells, which would otherwise trigger a cascade of intracellular signaling events. These events typically culminate in the activation of transcription factors like NF-κB and AP-1, leading to the expression of a wide range of pro-inflammatory genes, including other cytokines (e.g., IL-1, IL-6), chemokines, and adhesion molecules that perpetuate the inflammatory response.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not widely published. However, based on standard methodologies for assessing TACE inhibitors, the following experimental workflows can be proposed.

In Vitro TACE Inhibition Assay

This assay is designed to determine the direct inhibitory activity of this compound on recombinant TACE.

Figure 2: Workflow for an In Vitro TACE Inhibition Assay. This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against TACE.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human TACE, a fluorogenic peptide substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a quencher), and a dilution series of this compound in a suitable assay buffer.

-

Inhibitor Incubation: In a microplate, pre-incubate the recombinant TACE with varying concentrations of this compound for a specified period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Plot the rate of reaction against the concentration of this compound and fit the data to a suitable dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit TACE activity by 50%.

Cell-Based TNF-α Release Assay

This assay measures the ability of this compound to inhibit the release of TNF-α from stimulated cells.

Figure 3: Workflow for a Cell-Based TNF-α Release Assay. This diagram shows the process for evaluating the efficacy of this compound in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as the human monocytic cell line THP-1, which is known to produce TNF-α upon stimulation.

-

Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound for a defined period.

-

Cell Stimulation: Stimulate the cells with an agent known to induce TNF-α production and release, such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).

-

Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of soluble TNF-α in the supernatant using a sensitive and specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the concentration of TNF-α against the concentration of this compound and determine the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in TNF-α release.

Future Directions

The selective inhibition of TACE by this compound presents a promising therapeutic strategy for a variety of inflammatory conditions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models of disease. The development of detailed synthetic routes and the acquisition of high-resolution structural data will be crucial for advancing this compound or analogous compounds through the drug development pipeline.

Preclinical Profile of IK-862: A TACE Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IK-862 is a selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a key enzyme in the inflammatory process, responsible for the shedding of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, this compound has the potential to modulate TNF-α signaling and impact a range of inflammatory and autoimmune diseases, as well as cancer. This technical guide provides a comprehensive overview of the publicly available preclinical information on this compound.

Core Data Summary

Extensive searches of publicly available scientific literature and databases have revealed limited quantitative preclinical data for this compound. The primary citation associated with this compound is a review article focusing on the broader family of metzincin inhibitors. Unfortunately, this publication does not contain specific in vitro or in vivo experimental data for this compound. Chemical suppliers list this compound as a selective TACE inhibitor, but do not provide specific potency or efficacy data.

Due to the absence of specific quantitative data in the public domain, a detailed data table and experimental protocols for this compound cannot be provided at this time. The following sections will focus on the theoretical mechanism of action and the general experimental approaches used in the preclinical assessment of TACE inhibitors.

Mechanism of Action and Signaling Pathway

This compound is designed to directly inhibit the enzymatic activity of TACE. TACE is a zinc-dependent metalloprotease that cleaves the extracellular domain of various transmembrane proteins, a process known as "shedding." Its most well-characterized substrate is pro-TNF-α.

TACE-Mediated TNF-α Signaling Pathway

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

The inhibition of TACE by this compound is expected to prevent the release of soluble TNF-α, thereby reducing the activation of TNF receptors and downstream pro-inflammatory signaling pathways. This mechanism of action provides the rationale for its investigation in TNF-α-driven pathologies.

General Experimental Protocols for TACE Inhibitor Evaluation

While specific protocols for this compound are not available, the following outlines the standard experimental workflows used to characterize TACE inhibitors.

In Vitro TACE Inhibition Assay Workflow

Caption: A typical workflow for an in vitro TACE enzymatic assay.

Methodology:

-

Reagent Preparation: Recombinant human TACE, a fluorogenic peptide substrate (often with a FRET pair), and serial dilutions of the test compound (this compound) are prepared in an appropriate assay buffer.

-

Reaction Initiation: The enzyme, substrate, and inhibitor are combined in a microplate. The reaction is typically initiated by the addition of the substrate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Signal Detection: As TACE cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This signal is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Animal Model Evaluation Workflow

Caption: A generalized workflow for in vivo evaluation of a TACE inhibitor.

Methodology:

-

Model Selection: An appropriate animal model of inflammation is chosen, such as a lipopolysaccharide (LPS)-induced endotoxemia model in rodents, which is known to cause a robust increase in circulating TNF-α.

-

Group Allocation and Dosing: Animals are randomized into different treatment groups, including a vehicle control and various dose levels of the TACE inhibitor (this compound). The compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).

-

Inflammatory Challenge: After a predetermined time to allow for drug absorption and distribution, the inflammatory response is induced by administering LPS.

-

Pharmacodynamic Assessment: Blood samples are collected at various time points post-LPS challenge.

-

Biomarker Analysis: Plasma or serum levels of TNF-α are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Efficacy Evaluation: The percentage of TNF-α inhibition in the drug-treated groups is calculated relative to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

This compound is identified as a selective TACE inhibitor, a mechanism with therapeutic potential in a variety of diseases. However, a significant lack of publicly available preclinical data, including quantitative measures of potency and efficacy, as well as detailed experimental protocols, currently limits a comprehensive understanding of its pharmacological profile. The information provided in this guide is based on the established principles of TACE biology and the general methodologies used for the evaluation of TACE inhibitors. Further disclosure of specific preclinical data for this compound is necessary for a complete assessment of its therapeutic potential.

An In-Depth Technical Guide to the Therapeutic Potential of IκB Kinase (IKK) Inhibitors in Inflammation

Lack of Publicly Available Data on IK-862

Following a comprehensive review of publicly available scientific literature and clinical trial databases, there is currently no specific information available regarding a compound designated "this compound" and its therapeutic potential in inflammation.

However, the provided search results contain substantial information on the broader class of IκB kinase (IKK) inhibitors, which are highly relevant to the user's interest in novel anti-inflammatory therapeutics. Therefore, this technical guide will focus on the therapeutic potential of IKK inhibitors in inflammation, drawing upon the principles and data presented in the available literature.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of IKK in the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappaB (NF-κB) pathway. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The IκB kinase (IKK) complex is a central regulator of the NF-κB pathway. It consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex becomes activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

Given its critical role in activating NF-κB, the IKK complex, and particularly the IKKβ subunit, has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.[1] Small molecule inhibitors of IKKβ are being actively investigated for their potential to treat a range of inflammatory conditions.[1]

Mechanism of Action of IKK Inhibitors

IKK inhibitors are small molecules designed to selectively bind to and inhibit the catalytic activity of the IKKβ subunit. By blocking the kinase function of IKKβ, these inhibitors prevent the phosphorylation of IκB proteins. Consequently, IκB remains bound to NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes. This mechanism effectively dampens the inflammatory response at a critical upstream signaling node.

The therapeutic potential of IKK inhibitors lies in their ability to broadly suppress the production of a wide array of inflammatory mediators that are dependent on NF-κB signaling. This includes key cytokines such as Interleukin-6 (IL-6), TNF-α, and Interleukin-1β (IL-1β), as well as chemokines that mediate the influx of immune cells to the site of inflammation.[1]

Quantitative Data on the Efficacy of an IKKβ Inhibitor

The following tables summarize the in vivo efficacy of a selective IKKβ inhibitor, PHA-408, in a rat model of lung inflammation induced by lipopolysaccharide (LPS) or cigarette smoke (CS).[1]

Table 1: Effect of PHA-408 on Neutrophil Influx in Bronchoalveolar Lavage (BAL) Fluid [1]

| Treatment Group | Neutrophil Count (x10^5) in BAL Fluid (LPS Model) | Neutrophil Count (x10^5) in BAL Fluid (CS Model) |

| Control | ~0.5 | ~0.5 |

| LPS/CS Exposure | ~10.0 | ~4.0 |

| PHA-408 (15 mg/kg) + LPS/CS | ~4.0 | ~2.0 |

| PHA-408 (45 mg/kg) + LPS/CS | ~2.0 | ~1.5 |

Table 2: Effect of PHA-408 on Pro-inflammatory Mediators in BAL Fluid and Lung Tissue (LPS Model) [1]

| Pro-inflammatory Mediator | Control | LPS Exposure | PHA-408 (15 mg/kg) + LPS | PHA-408 (45 mg/kg) + LPS |

| CINC-1 in BAL Fluid (pg/ml) | ~100 | ~1200 | ~600 | ~400 |

| IL-6 in Lung (pg/mg protein) | ~50 | ~1000 | ~500 | ~300 |

| TNF-α in Lung (pg/mg protein) | ~20 | ~400 | ~200 | ~100 |

| IL-1β in Lung (pg/mg protein) | ~100 | ~600 | ~300 | ~200 |

| GM-CSF in Lung (pg/mg protein) | ~10 | ~100 | ~50 | ~30 |

Experimental Protocols

In Vivo Model of LPS-Induced Lung Inflammation in Rats[1]

This protocol describes a common method for evaluating the efficacy of an anti-inflammatory agent in an acute lung injury model.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Acclimatization:

-

Animals are acclimatized to the facility for at least one week prior to the experiment.

3. Drug Administration:

-

The IKKβ inhibitor (e.g., PHA-408) is formulated in an appropriate vehicle.

-

The inhibitor is administered orally (p.o.) at specified doses (e.g., 15 mg/kg and 45 mg/kg) two hours prior to the inflammatory challenge.

-

A vehicle control group receives the formulation vehicle only.

4. Inflammatory Challenge:

-

Lipopolysaccharide (LPS) from Escherichia coli is used to induce inflammation.

-

Rats are anesthetized, and LPS is instilled intratracheally.

5. Sample Collection:

-

At various time points post-LPS instillation (e.g., 1, 4, and 24 hours), animals are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile saline solution to collect BAL fluid. The total cell count and differential cell counts (specifically neutrophils) are determined.

-

Lung Tissue: Lung lobes are collected for further analysis. A portion is homogenized for measuring protein concentration and cytokine levels. Another portion may be fixed for histological analysis.

6. Endpoint Analysis:

-

Cellular Infiltration: Neutrophil counts in the BAL fluid are quantified to assess the degree of inflammatory cell influx.

-

Pro-inflammatory Mediators: Levels of cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines (e.g., CINC-1) in the BAL fluid and lung homogenates are measured using techniques such as ELISA or Luminex assays.

-

NF-κB Activation: Nuclear extracts from lung tissue can be prepared to assess the nuclear translocation and DNA binding activity of NF-κB using methods like Electrophoretic Mobility Shift Assay (EMSA).

-

Histopathology: Lung tissue sections are stained (e.g., with Hematoxylin and Eosin) to visually assess the extent of inflammation, edema, and tissue damage.

Visualization of Signaling Pathways and Experimental Workflows

Caption: NF-κB signaling pathway and the inhibitory action of IKKβ inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Cell-Based Characterization of HIF-2α/TACE Inhibitor IK-862

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-862 is a small molecule inhibitor targeting two key proteins implicated in cancer progression: Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, and Hypoxia-Inducible Factor 2-alpha (HIF-2α). The dual inhibition of these pathways presents a promising strategy for cancer therapy. TACE is responsible for the shedding of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR), and its dysregulation is linked to inflammation and tumor growth. HIF-2α is a transcription factor that plays a central role in the cellular response to hypoxia and is a key oncogenic driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC), by promoting angiogenesis, cell proliferation, and survival.[1]

These application notes provide a comprehensive overview of the signaling pathways affected by this compound and detailed protocols for cell-based assays to characterize its activity. While specific quantitative data for this compound is not publicly available, this document provides representative data and protocols for well-characterized inhibitors of the HIF-2α pathway to guide experimental design.

Signaling Pathways

HIF-2α Signaling Pathway

Under normoxic conditions, the alpha subunit of HIF-2 (HIF-2α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, or in cells with VHL mutations, PHDs are inactive, and HIF-2α stabilizes. It then translocates to the nucleus and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[2][3] Small molecule inhibitors like this compound are designed to bind to a pocket in the HIF-2α protein, preventing its heterodimerization with ARNT and thus blocking its transcriptional activity.

TACE (ADAM17) Signaling Pathway

TACE is a transmembrane metalloprotease that cleaves the extracellular domains of a wide variety of membrane-bound proteins, a process known as "shedding". Key substrates of TACE include the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). The shedding of these molecules releases their soluble, active forms, which can then bind to their respective receptors and activate downstream signaling cascades, such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and inflammation. By inhibiting TACE, this compound can block the release of these signaling molecules, thereby attenuating these downstream effects.

Data Presentation

As quantitative data for this compound is not publicly available, the following tables present representative data for a well-characterized HIF-2α inhibitor, PT2385, to illustrate the expected outcomes of the described assays.

Table 1: Representative IC50 Values for a HIF-2α Inhibitor (PT2385) in a Luciferase Reporter Assay

| Cell Line | Description | IC50 (nM) |

| 786-O | Human renal clear cell carcinoma, VHL-deficient | 42 |

Data is for the representative compound PT2385 and was obtained from a study using a 786-O cell line stably transfected with a hypoxia-responsive element (HRE) luciferase reporter.[4]

Table 2: Representative EC50 Values for a HIF-2α Inhibitor (PT2385) in a Luciferase Reporter Assay

| Cell Line | Description | EC50 (nM) |

| 786-O | Human renal clear cell carcinoma, VHL-deficient | 27 |

Data is for the representative compound PT2385 and was obtained from a study evaluating the inhibition of a HIF-2α-driven luciferase reporter.[5][6]

Experimental Protocols

The following are detailed protocols for cell-based assays to characterize the activity of this compound.

Protocol 1: HIF-2α Reporter Gene Assay

This assay measures the ability of this compound to inhibit HIF-2α transcriptional activity. A renal cell carcinoma cell line with a VHL mutation, such as 786-O, which constitutively expresses high levels of HIF-2α, is an appropriate model.[7][8] These cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

-

Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Seed 786-O cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well. After 24 hours, transfect the cells with an HRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24-48 hours of incubation to allow for plasmid expression, prepare a serial dilution of this compound in the cell culture medium. Replace the medium on the cells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Protocol 2: Western Blot for HIF-2α and Downstream Target Proteins

This protocol is used to assess the effect of this compound on the protein levels of HIF-2α and its downstream targets, such as VEGF.

-

Cell Treatment: Seed 786-O cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-2α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9][10]

Protocol 3: TACE (ADAM17) Activity Assay

This is a fluorometric assay to measure the enzymatic activity of TACE and the inhibitory effect of this compound. The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate that is cleaved by TACE, resulting in a fluorescent signal.

-

Reagent Preparation: Prepare the TACE assay buffer, TACE enzyme, FRET substrate, and a known TACE inhibitor (e.g., GM6001) as a positive control, according to the assay kit manufacturer's instructions.[11][12]

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the TACE assay buffer.

-

Assay Procedure:

-

In a 96-well black plate, add the TACE enzyme to each well.

-

Add the diluted this compound, positive control inhibitor, or assay buffer (for enzyme control) to the respective wells.

-

Incubate for 5-10 minutes at 37°C.

-

Initiate the reaction by adding the TACE FRET substrate to all wells.

-

-

Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm) in a kinetic mode for 30-60 minutes at 37°C.[11][13]

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration of this compound. Determine the percent inhibition relative to the enzyme control and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 4: Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cells. The MTT or MTS assay is a colorimetric method based on the reduction of a tetrazolium salt by metabolically active cells.

-

Cell Seeding: Seed cancer cells (e.g., 786-O) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

-

MTT/MTS Assay:

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Protocol 5: VEGF Secretion ELISA

This protocol quantifies the amount of VEGF secreted by cancer cells into the culture medium following treatment with this compound.

-

Cell Treatment and Supernatant Collection: Seed 786-O cells in a 24-well plate and treat with different concentrations of this compound for 24-48 hours. Collect the cell culture supernatant and centrifuge to remove any cell debris.

-

ELISA Procedure:

-

Use a commercial human VEGF ELISA kit and follow the manufacturer's instructions.[14][15][16][17][18]

-

Briefly, add the collected supernatants, standards, and controls to the wells of a microplate pre-coated with a capture antibody for human VEGF.

-

Incubate to allow VEGF to bind to the immobilized antibody.

-

Wash the wells and add a biotinylated detection antibody.

-

Incubate and wash again.

-

Add streptavidin-HRP conjugate, incubate, and wash.

-

Add a substrate solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the cell culture supernatants. Analyze the dose-dependent effect of this compound on VEGF secretion.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the cellular effects of the dual HIF-2α/TACE inhibitor, this compound. By employing these cell-based assays, scientists can elucidate the mechanism of action, determine the potency, and evaluate the anti-proliferative and anti-angiogenic effects of this compound, thereby facilitating its further development as a potential cancer therapeutic.

References

- 1. Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TACE inhibitor | TargetMol [targetmol.com]

- 6. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of HIF-1α and HIF2α on Growth and Metabolism of Clear-Cell Renal Cell Carcinoma 786-0 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Various forms of HIF-1α protein characterize the clear cell renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.abcam.com [docs.abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Tace Inhibitor Screening Assay Kit Sufficient for 100 Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 13. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 14. Basic VEGF-A Human ELISA Kit (ECH022) - Invitrogen [thermofisher.com]

- 15. eaglebio.com [eaglebio.com]

- 16. bmgrp.com [bmgrp.com]

- 17. Human Vascular endothelial growth factor (VEGF) Elisa Kit – AFG Scientific [afgsci.com]

- 18. novamedline.com [novamedline.com]

Application Notes and Protocols for IK-862 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-862 is a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17)[1]. TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form[2]. By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a potent pro-inflammatory cytokine implicated in a variety of inflammatory diseases and cancer[2][3]. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended concentration ranges, experimental protocols, and data interpretation guidelines.

Mechanism of Action

TACE is a member of the ADAM family of metalloproteinases that plays a crucial role in the "shedding" of various cell surface proteins, thereby modulating cell-cell communication and signaling[3]. The primary and most studied function of TACE is the cleavage of the 26 kDa transmembrane pro-TNF-α to release the 17 kDa soluble TNF-α[2]. Soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades that regulate inflammation, apoptosis, and immune responses.

This compound, as a selective TACE inhibitor, is expected to reduce the levels of soluble TNF-α in the cell culture supernatant. This can lead to a variety of downstream effects depending on the cell type and experimental conditions, including a reduction in inflammatory responses and potential alterations in cell viability and signaling pathways regulated by TNF-α.

Recommended Concentration for Cell Culture

The optimal concentration of this compound for cell culture experiments should be determined empirically for each cell line and experimental setup. Based on published data for other TACE inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for TACE inhibition and the optimal working concentration for downstream cellular assays.

Table 1: Exemplary IC50 Values of TACE Inhibitors in Cell-Based Assays

| Compound | Cell Line | Assay | IC50 | Reference |

| TAPI-1 | HK-2 cells (LPS-treated) | Cell Viability | 1 µM (effective concentration) | [4] |

| BMS-561392 | RAW 264.7 macrophages | TNF-α release | 10 µM (tested concentration) | [2] |

| Marimastat | RAW 264.7 macrophages | TNF-α release | 10 µM (tested concentration) | [2] |

Note: The data in this table is for other TACE inhibitors and should be used as a reference for designing experiments with this compound. The optimal concentration for this compound may vary.

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability and to establish a non-toxic working concentration range. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability[5].

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[5].

-

After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere[5].

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[6].

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for TACE and Downstream Signaling

This protocol is to assess the effect of this compound on the expression of TACE and key proteins in the TNF-α signaling pathway.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[8]

-

Primary antibodies (e.g., anti-TACE, anti-TNF-α, anti-phospho-NF-κB, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane[9].

-

Block the membrane with blocking buffer for 1 hour at room temperature[8].

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[8].

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities and normalize to a loading control like actin.

TACE Activity Assay

This protocol is to directly measure the inhibitory effect of this compound on TACE enzymatic activity. This can be done using a fluorogenic peptide substrate or by measuring the cleavage of a pro-TNF-α substrate.

Materials:

-

Cell lysates or recombinant TACE

-

This compound

-

TACE activity assay buffer (e.g., 10 mM Tris pH 7.5, 1 mM MgCl2, 0.2 mM CaCl2)[10]

-